molecular formula C16H17ClN2O3 B2504760 (E)-ethyl 4-(3-chlorobenzyl)-5-((hydroxyimino)methyl)-2-methyl-1H-pyrrole-3-carboxylate CAS No. 851176-22-2

(E)-ethyl 4-(3-chlorobenzyl)-5-((hydroxyimino)methyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B2504760
CAS No.: 851176-22-2
M. Wt: 320.77
InChI Key: ZYERSDBSHZBKTL-GIJQJNRQSA-N
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Description

(E)-ethyl 4-(3-chlorobenzyl)-5-((hydroxyimino)methyl)-2-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C16H17ClN2O3 and its molecular weight is 320.77. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to interact withcytochrome P450 enzymes , which play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Mode of Action

It’s known that compounds with similar structures can interact with their targets through aradical approach . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

The compound may be involved in the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids .

Pharmacokinetics

It’s important to note that similar compounds, such as boronic acids and their esters, are only marginally stable in water . This could impact the bioavailability of the compound.

Result of Action

Similar compounds have been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b , indicating potential applications in organic synthesis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can strongly influence the rate of reaction of similar compounds . Therefore, the compound’s action may vary depending on the pH of its environment.

Properties

IUPAC Name

ethyl 4-[(3-chlorophenyl)methyl]-5-[(E)-hydroxyiminomethyl]-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-3-22-16(20)15-10(2)19-14(9-18-21)13(15)8-11-5-4-6-12(17)7-11/h4-7,9,19,21H,3,8H2,1-2H3/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYERSDBSHZBKTL-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1CC2=CC(=CC=C2)Cl)C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1CC2=CC(=CC=C2)Cl)/C=N/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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